molecular formula C21H26N2O3 B4716300 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide

2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide

Cat. No. B4716300
M. Wt: 354.4 g/mol
InChI Key: YODVVHBKPDMYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist at the CB1 and CB2 receptors. It was first synthesized in 2014 by a team of researchers at the pharmaceutical company Pfizer. MMB-2201 has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system.

Mechanism of Action

2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide binds to these receptors, it can activate a variety of signaling pathways that ultimately lead to changes in cellular activity and physiological processes.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a variety of biochemical and physiological effects. For example, it can stimulate the release of dopamine, a neurotransmitter that plays a critical role in reward and motivation. It can also suppress the release of glutamate, a neurotransmitter that is involved in learning and memory. Additionally, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can modulate the activity of various ion channels, which can affect cellular excitability and signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in a more targeted and specific way. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several directions for future research on 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide. For example, researchers could investigate its potential therapeutic applications in the treatment of conditions such as chronic pain and anxiety. Additionally, researchers could explore the effects of 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide on other signaling pathways and ion channels to gain a more comprehensive understanding of its mechanisms of action. Finally, researchers could investigate the potential for developing more selective and potent agonists for the CB1 and CB2 receptors based on the structure of 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide.
In conclusion, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the effects of endocannabinoid signaling, but its potential for off-target effects must be taken into consideration. Future research on 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide could lead to new insights into the mechanisms underlying physiological processes and the development of new therapeutic agents.

Scientific Research Applications

2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been used as a research tool in the study of the endocannabinoid system, which plays a critical role in regulating a variety of physiological processes such as pain sensation, appetite, and mood. By acting as an agonist at the CB1 and CB2 receptors, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can help researchers better understand the mechanisms underlying these processes.

properties

IUPAC Name

2-(3-methylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-4-3-5-20(14-16)26-17(2)21(24)22-15-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODVVHBKPDMYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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